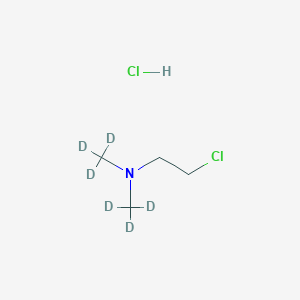

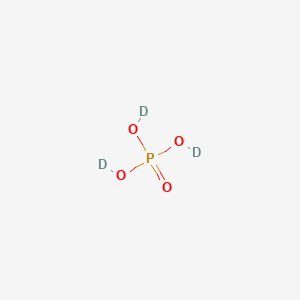

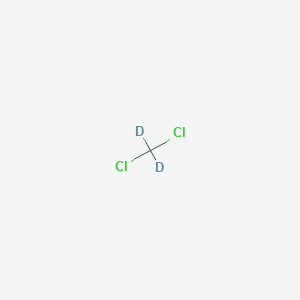

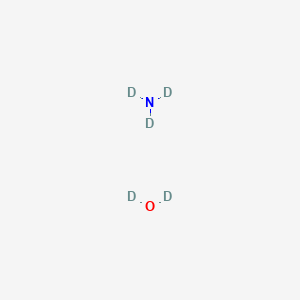

![molecular formula C20H12 B032983 Benzo[b]fluoranthène CAS No. 205-99-2](/img/structure/B32983.png)

Benzo[b]fluoranthène

Vue d'ensemble

Description

Benzo(b)fluoranthene is an organic compound with the chemical formula C20H12. It is a polycyclic aromatic hydrocarbon (PAH) and is one of the many isomers of benzo fluoranthene. This compound is known for its presence in the environment as a pollutant, primarily resulting from the incomplete combustion of organic materials. It is often found in coal tar, soot, and emissions from vehicles and industrial processes .

Applications De Recherche Scientifique

Benzo(b)fluoranthene has several applications in scientific research:

Biology: Investigated for its genotoxic and mutagenic effects on living organisms.

Medicine: Studied for its potential role in carcinogenesis and its interaction with biological macromolecules.

Industry: Used as an analytical standard for the detection and quantification of PAHs in environmental samples.

Mécanisme D'action

Target of Action

Benzo[b]fluoranthene, a polycyclic aromatic hydrocarbon (PAH), primarily targets organic matter in the environment . It has been synthesized and studied for its optoelectronic properties, particularly its photophysical properties . The compound exhibits significant electronic modifications compared to its carbonaceous analogues .

Mode of Action

The interaction of Benzo[b]fluoranthene with its targets involves significant electronic modifications. For instance, BN-benzo[b]fluoranthenes with amino groups exhibit blue emission, which is largely red-shifted compared to other compounds . This shift in emission behavior from the local excited-state (LE) to the charge-transfer state (CT) transition is due to the installation of amino groups .

Biochemical Pathways

It’s known that the compound undergoes intramolecular friedel–crafts-type cyclisation . The resulting fluoranthene-H+ acts as a Brønsted acid to protonate dimethyldimesitylsilane, forming mesitylene and generating a Me2Si (Mes)+ silylium cation, which leads to another Friedel–Crafts reaction cycle .

Pharmacokinetics

Benzo[b]fluoranthene is characterized by its very low solubility and volatility . When present in soil, the compound volatilizes and solubilizes very slowly . It also adsorbs very strongly to organic matter . These properties impact the bioavailability of the compound in the environment.

Result of Action

It’s known that the compound is toxic . Moreover, it has been used in the fabrication of organic light-emitting diodes, demonstrating potential applications as OLED emitting materials .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Benzo[b]fluoranthene. At 20°C, it is a solid with very low volatility . Once dissolved, it will either enter into the groundwater table or migrate towards a waterway, where it will be diluted before slowly volatilizing . Once the source has been removed, the adsorbed Benzo[b]fluoranthene will take a very long time to disappear, releasing contamination in its gaseous or dissolved forms .

Analyse Biochimique

Biochemical Properties

Benzo[b]fluoranthene has been found to exhibit significant electronic modifications in comparison with their carbonaceous analogues . It interacts with various biomolecules, leading to changes in their properties and functions .

Cellular Effects

Benzo[b]fluoranthene has been found to affect apoptosis, oxidative stress, and mitochondrial membrane potential in microvascular endothelial cells . It also inhibits cell growth in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of Benzo[b]fluoranthene involves interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Benzo[b]fluoranthene change over time in laboratory settings. It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzo[b]fluoranthene vary with different dosages in animal models. It has been found to cause harmful health effects in animals, including increased incidences of skin, lung, bladder, liver, and stomach cancers .

Metabolic Pathways

Benzo[b]fluoranthene is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzo[b]fluoranthene is transported and distributed within cells and tissues. It is characterized by its very low solubility, and it will volatilize slowly once dissolved and adsorbs very strongly to organic matter .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzo(b)fluoranthene can be synthesized through various methods. One common synthetic route involves the intramolecular cyclization of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium catalyst in dimethylacetamide at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, which also produces a small amount of 9-phenylphenanthrene .

Industrial Production Methods: Industrial production of benzo(b)fluoranthene typically involves the high-temperature pyrolysis of organic materials, such as coal and petroleum products. This process generates a mixture of PAHs, from which benzo(b)fluoranthene can be isolated and purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Benzo(b)fluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Bromination using bromine in dichloromethane; nitration using nitrogen tetroxide in dichloromethane.

Major Products:

Oxidation: Benzo(b)fluoranthene-1,2-dione.

Reduction: Dihydrobenzo(b)fluoranthene.

Substitution: 1-bromobenzo(b)fluoranthene, 1-nitrobenzo(b)fluoranthene.

Comparaison Avec Des Composés Similaires

- Benzo(a)pyrene

- Benzo(k)fluoranthene

- Benzo(j)fluoranthene

- Benzo(e)fluoranthene

Propriétés

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOVXSOBNPWTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023907 | |

| Record name | Benzo(b)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder. | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(b)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

481 °C | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C | |

| Record name | Benzo(b)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid) | |

CAS No. |

205-99-2 | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benz[e]acephenanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]fluoranthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[e]acephenanthrylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZ(E)ACEPHENANTHRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJO154KG1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which environmental factors influence the degradation of benzo(b)fluoranthene in soil?

A2: Research suggests that organic matter content and the composition of the soil microbial community significantly influence the degradation rate of benzo(b)fluoranthene and other PAHs []. For instance, soils with lower organic matter content tend to exhibit faster degradation of certain PAHs, while the presence of specific bacterial communities, such as Betaproteobacteria, can enhance the breakdown of specific compounds like pyrene [].

Q2: How does the particle size of biochar amendments influence the immobilization of benzo(b)fluoranthene in contaminated soil?

A3: Studies investigating the use of biochar for soil remediation found that the particle size of the biochar significantly affects its ability to immobilize PAHs like benzo(b)fluoranthene []. Pulverized biochar demonstrated superior performance compared to crushed biochar, suggesting that smaller particle sizes enhance sorption and reduce leaching of PAHs into water [].

Q3: How do meteorological conditions during traditional food smoking impact benzo(b)fluoranthene content?

A4: Research on traditionally smoked Polish pork ham indicated that atmospheric pressure and relative air humidity during the smoking process significantly influenced benzo(b)fluoranthene levels in the final product []. Higher atmospheric pressure and humidity levels were correlated with increased benzo(b)fluoranthene absorption [].

Q4: What are the common analytical methods used for the detection and quantification of benzo(b)fluoranthene in environmental and food samples?

A5: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS) are widely employed techniques for analyzing benzo(b)fluoranthene [, , , ]. These methods allow for the separation and quantification of individual PAH compounds, including benzo(b)fluoranthene, in complex matrices.

Q5: What is known about the toxicity of benzo(b)fluoranthene?

A6: Benzo(b)fluoranthene is classified as a potential human carcinogen [, ]. Studies have shown it can induce oxidative DNA damage and is linked to various health issues, including cancer and developmental problems [, , ].

Q6: Can benzo(b)fluoranthene bioaccumulate in living organisms?

A7: Yes, research suggests that benzo(b)fluoranthene can accumulate in the tissues of organisms, including fish and edible plants [, ]. A study on fish from the Imo River Watershed in Nigeria found detectable levels of benzo(b)fluoranthene in their tissues, raising concerns about the potential health risks associated with consuming contaminated food sources [].

Q7: What are the potential health risks associated with exposure to benzo(b)fluoranthene?

A8: As a probable human carcinogen, exposure to benzo(b)fluoranthene is linked to an increased risk of developing certain types of cancers [, ]. Studies also suggest that exposure to benzo(b)fluoranthene can contribute to other health problems, including respiratory issues, skin irritation, and organ damage [].

Q8: How can the source of benzo(b)fluoranthene pollution be identified in environmental samples?

A9: Researchers often use diagnostic ratios of different PAH compounds to identify potential sources of contamination [, , ]. For instance, certain ratios of specific PAH congeners can distinguish between petrogenic sources (e.g., oil spills) and pyrogenic sources (e.g., combustion processes) [, , ].

Q9: What are the main sources of benzo(b)fluoranthene contamination in urban environments?

A10: In urban settings, major sources of benzo(b)fluoranthene pollution typically include vehicular emissions, industrial activities, and residential heating relying on fossil fuels [, ]. For example, a study in Beijing found that traffic emissions significantly contributed to seasonal variations in PAH concentrations, including benzo(b)fluoranthene, in particulate matter [].

Q10: What is the molecular structure of benzo(b)fluoranthene?

A10: Benzo(b)fluoranthene comprises five fused benzene rings, forming a polycyclic aromatic hydrocarbon structure. This specific arrangement of rings influences its chemical properties and behavior in the environment.

Q11: How does the structure of benzo(b)fluoranthene influence its stability and persistence in the environment?

A12: The fused ring structure of benzo(b)fluoranthene contributes to its stability and makes it resistant to degradation processes []. Its hydrophobic nature also promotes its persistence in the environment, leading to its accumulation in soil and sediment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.